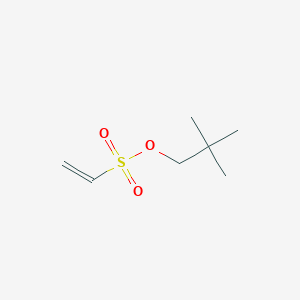

2,2-Dimethylpropyl Ethenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Dimethylpropyl Ethenesulfonate is a useful research compound. Its molecular formula is C7H14O3S and its molecular weight is 178.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2-Dimethylpropyl Ethenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylpropyl Ethenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Taurine Derivatives

2,2-Dimethylpropyl ethenesulfonate is involved in a new method for protecting sulfonic acids. This method includes the reduction of 2,2-dimethylsuccinic acid to 2,2-dimethylbutane-1,4-diol, followed by selective silylation and reaction with 2-chloroethanesulfonyl chloride. This process leads to the synthesis of protected derivatives of taurine (Seeberger et al., 2007).

Nonlinear Optical (NLO) Materials

1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives, closely related to 2,2-dimethylpropyl ethenesulfonate, have been studied for their potential as second-order nonlinear optical (NLO) materials. These materials, including derivatives with various sulfonate anions, exhibit interesting thermal properties and solubility, showing potential for new compounds with large NLO properties (Ogawa et al., 2008).

Conductivity Enhancement in Polymers

2,2-Dimethylpropyl ethenesulfonate-related compounds are used to enhance the electrical conductivity of poly(3,4-ethylenedioxythiophene) (PEDOT) doped with poly(4-styrenesulfonate) (PSS). The addition of various organic solvents, including dimethyl sulfoxide (DMSO), has been found to increase the conductivity of these polymer mixtures significantly (Kim et al., 2002).

Asymmetric Synthesis of 1,2-Diphosphines

Organopalladium complexes containing derivatives of 2,2-dimethylpropyl ethenesulfonate have been utilized in the asymmetric hydrophosphination reactions. This method results in the generation of 1,2-diphosphine ligands with chirality on the carbon backbone, indicating the compound's utility in asymmetric synthesis (Huang et al., 2010).

Optoelectronic Properties of PEDOT:PSS Films

Research has been conducted to understand how the addition of polar solvents like dimethylsulfoxide (DMSO) to aqueous PEDOT:PSS solutions affects the optical and electrical properties of the resulting films. These studies are crucial for the use of PEDOT:PSS as transparent electrodes or buffer layers in organic electronic devices (Laskarakis et al., 2013).

properties

IUPAC Name |

2,2-dimethylpropyl ethenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c1-5-11(8,9)10-6-7(2,3)4/h5H,1,6H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYHLGDHIZQDBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylpropyl Ethenesulfonate | |

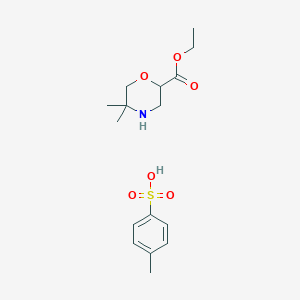

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1,3-dioxolan-2-yl)methyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8107445.png)